molecular formula C10H17NO2 B13184832 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid

2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B13184832
M. Wt: 183.25 g/mol
InChI Key: ZZQGOSZYVHONLV-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid ( 1218068-51-9) is a chiral bicyclic compound featuring a rigid norbornane-like scaffold with both amino and carboxylic acid functional groups, making it a valuable building block in organic synthesis and medicinal chemistry research . Its molecular formula is C 10 H 17 NO 2 and it has a molecular weight of 183.25 g/mol . The compound's structure includes a bicyclo[2.2.1]heptane core with two methyl groups at the 7-position, which contributes to its steric profile and rigidity . This compound serves as a fundamental synthon for constructing more complex molecules and is related to its hydrochloride salt form (CAS 2228135-02-0), which is also commercially available . The presence of both amino and carboxyl groups allows researchers to utilize this compound in various chemical transformations. It can undergo typical reactions such as oxidation, reduction, and substitution at the amino group, enabling the creation of a diverse array of derivatives for research and development purposes . As a specialized intermediate with a constrained geometry, it is for Research Use Only and is not intended for diagnostic or therapeutic applications . Global sourcing is available for this chemical .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C10H17NO2/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6-7H,3-5,11H2,1-2H3,(H,12,13)

InChI Key

ZZQGOSZYVHONLV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)N)C(=O)O)C

Origin of Product

United States

Preparation Methods

Formation of the Bicyclic Ring System

The bicyclo[2.2.1]heptane core is most commonly synthesized via a Diels-Alder reaction , a [4+2] cycloaddition between a diene and a dienophile. The reaction conditions are optimized to favor the formation of the bicyclic framework with the correct stereochemistry.

  • Typical dienes: Cyclopentadiene or substituted cyclopentadienes.
  • Typical dienophiles: Acrylates or substituted acrylates that can later be converted to carboxylic acids.
  • Reaction conditions: Moderate temperatures (often 50–100 °C), sometimes catalyzed or under pressure to improve yield.

This step is critical as it establishes the rigid bicyclic scaffold that is essential for the compound's conformational properties.

Introduction of Amino and Carboxylic Acid Groups

After bicyclic ring formation, functional group transformations introduce the amino and carboxylic acid functionalities:

  • Amination: The amino group is introduced by nucleophilic substitution or reductive amination at a suitable position on the bicyclic skeleton. For example, bromination followed by substitution with ammonia or amines.
  • Carboxylation: The carboxylic acid group can be introduced by hydrolysis of esters formed during the Diels-Alder step or by oxidation of alkyl side chains.

In some routes, the amino group is protected as a tert-butoxycarbonyl (Boc) derivative during synthesis to prevent side reactions, as seen in the synthesis of Boc-protected analogues.

Salt Formation

The free base form of 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is often converted to its hydrochloride salt by treatment with hydrochloric acid. This step improves the compound’s stability, crystallinity, and solubility for downstream applications.

Representative Synthetic Procedure Example

Step Reaction Reagents/Conditions Yield/Notes
1 Diels-Alder cycloaddition Cyclopentadiene + methyl acrylate, 80 °C, 12 h Formation of bicyclo[2.2.1]heptane ester intermediate
2 Bromination N-bromosuccinimide (NBS), light, CCl4 solvent Introduction of bromine at bridgehead position
3 Amination NH3 in ethanol, reflux Substitution of bromine with amino group
4 Hydrolysis Aqueous NaOH, reflux Conversion of ester to carboxylic acid
5 Salt formation HCl in ethanol Formation of hydrochloride salt

This sequence can be optimized for yield and purity by adjusting temperature, solvent, and reaction times.

Industrial and Scale-Up Considerations

Industrial preparation of this compound involves:

  • Use of catalysts to enhance Diels-Alder reaction rates.
  • Controlled temperature and pressure to maximize stereoselectivity.
  • Purification steps including crystallization of the hydrochloride salt.
  • Use of protecting groups (e.g., Boc) to improve reaction specificity and yield during amination steps.

Analytical and Characterization Data

The purity and identity of the compound are confirmed by:

Analytical Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation Characteristic chemical shifts for bicyclic protons and amino/carboxyl groups
Infrared (IR) Spectroscopy Functional group identification Broad O–H stretch (~3300 cm⁻¹), N–H stretch, C=O stretch (~1700 cm⁻¹)
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at 219.71 g/mol (free base), 219.71 + HCl (salt)
Elemental Analysis Purity check Consistent C, H, N ratios with theoretical values
X-ray Crystallography Structural confirmation (if crystalline) Definitive bicyclic framework and salt form confirmation

Summary Table of Key Data

Property Data Source
Molecular Formula C10H18ClNO2 (hydrochloride) PubChem
Molecular Weight 219.71 g/mol PubChem
IUPAC Name 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride BenchChem
Synthetic Yield Typically 40–60% overall Literature
Key Reaction Diels-Alder cycloaddition BenchChem, Academia.edu

Research and Literature Insights

  • The bicyclic amino acid is a constrained analogue of proline, useful in medicinal chemistry for enzyme inhibition studies.
  • The synthetic routes have been refined over decades, with recent advances focusing on stereoselective synthesis and scalable procedures.
  • Protecting group strategies such as Boc protection are common to improve synthetic efficiency.
  • Alternative synthetic pathways involving radical cyclizations and intramolecular reactions have been explored for related bicyclic amino acids.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a versatile building block in the synthesis of complex organic molecules. Its applications span various scientific disciplines:

  • Chemistry It serves as a building block in creating complex organic molecules.
  • Biology The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
  • Medicine Research is being conducted to explore its potential therapeutic uses, such as in the creation of new drugs.
  • Industry It is used in the production of various chemical products and materials.

Pharmacological Potential

This compound has garnered attention in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities.

Research indicates that this compound may exhibit several pharmacological properties:

  • Enzyme Inhibition It has been studied for its potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are significant in the treatment of type 2 diabetes mellitus due to their role in increasing insulin levels and decreasing glucagon levels.
  • Neuroprotective Effects Preliminary studies suggest that compounds related to this bicyclic structure may possess neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases.

Study 1: DPP-4 Inhibition

In a study focusing on the structure-activity relationship (SAR) of bicyclic amino acids, it was found that derivatives of 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane exhibited significant inhibition of DPP-4 activity. The study utilized molecular modeling to predict the binding affinity and inhibition potential of these compounds, demonstrating promising results for therapeutic applications in diabetes management.

Study 2: Neuroprotective Properties

Another investigation explored the neuroprotective effects of bicyclic amino acids in models of oxidative stress. The results indicated that these compounds could mitigate neuronal damage induced by oxidative agents, suggesting a potential role in developing treatments for conditions such as Alzheimer's disease.

Summary of Studies

StudyFocusFindings
Study 1DPP-4 InhibitionSignificant inhibition observed; potential for diabetes treatment
Study 2NeuroprotectionMitigated oxidative stress-induced neuronal damage; potential for neurodegenerative disease treatment

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic Acid
  • Molecular Formula : C₁₀H₁₄O₃
  • Molecular Weight : 182.22 g/mol
  • Key Differences: Replaces the amino group at position 2 with a ketone (oxo) group.
  • Implications: The ketone reduces hydrogen-bonding capacity compared to the amino analog, making it less suitable for peptide backbone integration. It is often employed as a chiral synthon in organic synthesis .
2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
  • Molecular Formula: C₁₁H₂₀ClNO₂
  • Molecular Weight : 233.74 g/mol
  • Key Differences : Adds a methyl group at position 1 and exists as a hydrochloride salt.
  • The hydrochloride salt improves solubility for pharmaceutical applications .

Heteroatom-Modified Analogs

2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid (Abh)
  • Molecular Formula: C₇H₁₁NO₂
  • Molecular Weight : 157.17 g/mol
  • Key Differences : Incorporates a nitrogen atom within the bicyclic ring (aza substitution) at position 2.
  • Implications : The aza group alters ring electronics and bond angles, making Abh a closer proline analog. X-ray studies show distinct conformational preferences compared to proline, particularly in peptide bond geometry .
(1S)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid (Camphanic Acid)
  • Molecular Formula : C₁₀H₁₄O₄
  • Molecular Weight : 198.22 g/mol
  • Key Differences : Contains an oxygen atom in the ring (oxabicyclo) and a ketone at position 3.
  • Implications : The oxabicyclo structure enhances polarity and chiral resolution utility, often used in asymmetric catalysis and as a derivatizing agent .

Multi-Functional Derivatives

(4S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-4-carboxylic Acid
  • Molecular Formula : C₁₀H₁₂O₄
  • Molecular Weight : 196.20 g/mol
  • Key Differences : Features two ketone groups (positions 2 and 3) and a carboxylic acid at position 4.
  • Implications : The dual ketone groups increase electrophilicity, enabling reactivity in Diels-Alder and condensation reactions. Its stereochemistry is critical for enantioselective synthesis .
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic Acid
  • Molecular Formula : C₁₁H₁₈O₃
  • Molecular Weight : 198.26 g/mol
  • Key Differences : Introduces a hydroxyl group at position 3 and an additional methyl group at position 4.
  • Implications : The hydroxyl group enables hydrogen bonding, enhancing solubility and interaction with biological targets. This derivative is explored in prodrug design .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid C₁₀H₁₇NO₂* 183.25* Amino, carboxylic acid Peptidomimetics, antimicrobial agents
7,7-Dimethyl-2-oxo analog C₁₀H₁₄O₃ 182.22 Ketone, carboxylic acid Chiral synthesis
2-Amino-1,7,7-trimethyl HCl salt C₁₁H₂₀ClNO₂ 233.74 Trimethyl, hydrochloride Pharmaceutical formulations
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (Abh) C₇H₁₁NO₂ 157.17 Aza ring, carboxylic acid Proline analog in peptide design
Camphanic acid C₁₀H₁₄O₄ 198.22 Oxabicyclo, ketone, carboxylic acid Asymmetric catalysis
2,3-Dioxo derivative C₁₀H₁₂O₄ 196.20 Dual ketone, carboxylic acid Enantioselective synthesis

*Inferred from structural analysis due to lack of explicit data in evidence.

Biological Activity

Overview

2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid (commonly referred to as DMBA) is a bicyclic amino acid derivative with the molecular formula C10H17NO2C_{10}H_{17}NO_2. This compound is notable for its unique bicyclo[2.2.1]heptane structure, which contributes to its biological activity and potential applications in medicinal chemistry.

  • Molecular Formula : C10H17NO2C_{10}H_{17}NO_2
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 2228135-02-0
  • IUPAC Name : 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid

The biological activity of DMBA is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of both amino and carboxylic acid functional groups allows DMBA to engage in hydrogen bonding and electrostatic interactions, which can influence:

  • Enzyme Activity : DMBA may act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Binding : The compound can potentially modulate receptor activity, influencing signaling pathways related to neurotransmission and other physiological processes.

Research Findings

Recent studies have explored the following aspects of DMBA's biological activity:

  • Enzyme Interactions :
    • DMBA has been investigated for its role in enzyme-catalyzed reactions, particularly in the context of amino acid metabolism and neurotransmitter synthesis.
    • Experimental data suggest that DMBA can enhance the activity of certain enzymes involved in metabolic pathways, potentially leading to increased synthesis of neurotransmitters like dopamine and serotonin.
  • Therapeutic Potential :
    • Preliminary research indicates that DMBA may have therapeutic applications in treating neurological disorders due to its influence on neurotransmitter systems.
    • Studies have shown that DMBA can exhibit neuroprotective effects in animal models of neurodegeneration, suggesting its potential as a candidate for drug development.
  • Toxicological Studies :
    • Toxicological evaluations have been conducted to assess the safety profile of DMBA. Results indicate that at therapeutic doses, DMBA exhibits low toxicity, but further studies are required to fully understand its safety in long-term use.

Table 1: Summary of Biological Activities

Activity TypeDescriptionFindings
Enzyme InteractionModulation of enzyme activityEnhanced neurotransmitter synthesis
Therapeutic PotentialNeuroprotective effectsPositive outcomes in neurodegenerative models
Toxicological ProfileSafety assessmentLow toxicity at therapeutic doses

Case Study 1: Neuroprotective Effects

A study conducted by Smith et al. (2023) examined the effects of DMBA on neuronal survival in a rodent model of Alzheimer's disease. The results indicated that administration of DMBA led to a significant reduction in neuronal apoptosis and improved cognitive function compared to control groups.

Case Study 2: Enzyme Modulation

In another study by Johnson and Lee (2024), the impact of DMBA on the enzyme DOPA decarboxylase was analyzed. The researchers found that DMBA acted as an allosteric modulator, increasing enzyme activity by 30%, which correlated with elevated levels of dopamine in treated subjects.

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